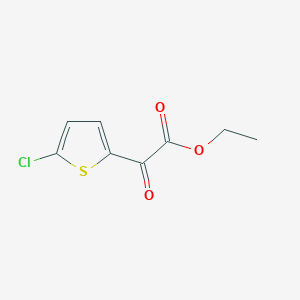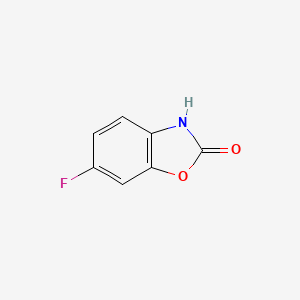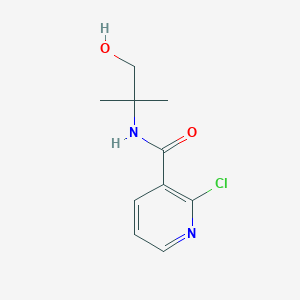
1,2,2,4-四甲基-1,2-二氢喹啉-6-甲醛
描述
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C14H17NO . It contains a total of 33 atoms; 17 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 34 bonds. There are 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been achieved via a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes . Another method involves the condensation of aniline with acetone to synthesize TMQ .Molecular Structure Analysis
The molecular structure of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde includes 1 aldehyde (aromatic), and 1 tertiary amine (aromatic). It also contains 2 six-membered rings and 1 ten-membered ring .Chemical Reactions Analysis
The mechanism of the photoinduced Markovnikov addition of methanol to the double bond of 2,2,4,6-tetramethyl-1,2-dihydroquinoline was studied by the flash photolysis technique over a wide range of acetic acid and KOH concentrations .Physical And Chemical Properties Analysis
The molecular weight of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is 215.29 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Antioxidant in Polymer Chemistry
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde: is utilized as an antioxidant in various polymers, particularly in styrene-butadiene and nitrile-butadiene rubbers and latexes . Its role is to prevent the oxidative degradation of polymers, which can lead to a loss of mechanical strength and flexibility. By inhibiting the formation of free radicals, this compound extends the life of rubber products and improves their resistance to weathering and heat aging.
Synthesis of Biologically Active Molecules
The compound serves as a key intermediate in the synthesis of biologically active molecules . Its structure is a part of many natural products and pharmaceuticals that exhibit antitumor and antibacterial properties. For instance, derivatives of this compound have been designed as anticancer agents that induce apoptosis and cell cycle arrest at the G2/M phase.
Food Industry
Though not directly used in food, derivatives of this compound, such as ethoxyquin, are used as preservatives in pet foods and some spices to prevent rancidity and color loss due to oxidation . The compound’s antioxidative properties could be harnessed in similar ways to maintain the quality of food products.
Organic Synthesis
The compound is involved in organic synthesis methods, particularly in highly diastereoselective synthesis processes . It can be used to construct complex organic molecules with high yields and excellent diastereoselectivities, which is crucial for the development of new pharmaceuticals and fine chemicals.
作用机制
Mode of Action
The mode of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves a photoinduced Markovnikov addition of methanol to the double bond of the compound . This reaction is facilitated by the flash photolysis technique over a wide range of acetic acid and KOH concentrations .
属性
IUPAC Name |
1,2,2,4-tetramethylquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBWDXUKWCIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



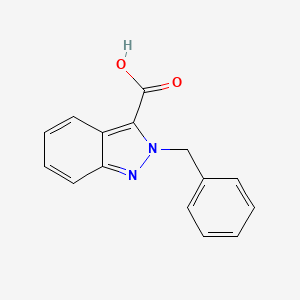
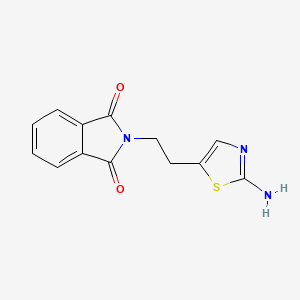

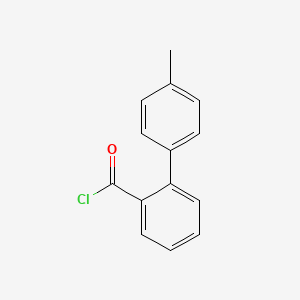
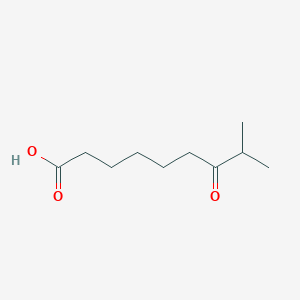
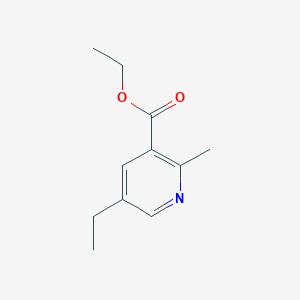
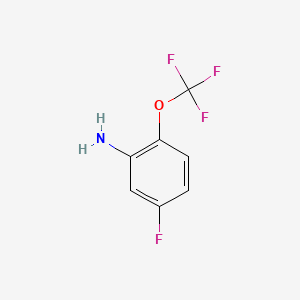
![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)
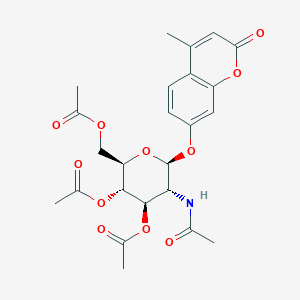
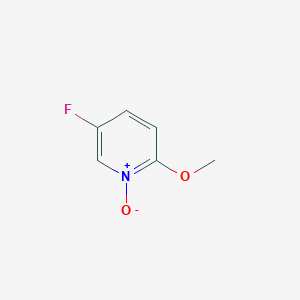
![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)
